molecular formula C13H18O B13730029 Spiro[5.7]trideca-1,4-dien-3-one CAS No. 41138-71-0

Spiro[5.7]trideca-1,4-dien-3-one

Cat. No.: B13730029
CAS No.: 41138-71-0
M. Wt: 190.28 g/mol
InChI Key: MLTRUQVIEYRXFC-UHFFFAOYSA-N
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Description

Spiro[5.7]trideca-1,4-dien-3-one is a useful research compound. Its molecular formula is C13H18O and its molecular weight is 190.28 g/mol. The purity is usually 95%.
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Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

41138-71-0

Molecular Formula

C13H18O

Molecular Weight

190.28 g/mol

IUPAC Name

spiro[5.7]trideca-1,4-dien-3-one

InChI

InChI=1S/C13H18O/c14-12-6-10-13(11-7-12)8-4-2-1-3-5-9-13/h6-7,10-11H,1-5,8-9H2

InChI Key

MLTRUQVIEYRXFC-UHFFFAOYSA-N

Canonical SMILES

C1CCCC2(CCC1)C=CC(=O)C=C2

Origin of Product

United States

The Significance of Spirocyclic Systems in Contemporary Organic Synthesis

Spirocyclic systems, characterized by two rings connected by a single common atom, are of considerable interest in modern organic synthesis. Their inherent three-dimensionality offers access to novel chemical space that is distinct from their monocyclic or fused bicyclic counterparts. This unique topology can impart favorable physicochemical properties, such as increased rigidity and defined spatial arrangements of substituents, which are highly sought after in fields like medicinal chemistry and materials science.

The rigid framework of spirocycles can lead to enhanced binding affinity and selectivity for biological targets. Furthermore, the construction of these complex architectures often necessitates the development of innovative synthetic methodologies, thereby driving progress within the field of organic chemistry.

The Historical Trajectory of Spiro 5.7 Trideca 1,4 Dien 3 One Investigations

The investigation of Spiro[5.7]trideca-1,4-dien-3-one and related spirodienones has evolved over time, with advancements in synthetic methods leading to more efficient and versatile routes to these compounds. An early approach to similar structures was developed by Bordwell and Wellman. However, a more refined and superior method was later reported by Vinayak V. Kane and Maitland Jones Jr. orgsyn.org Their procedure, detailed in Organic Syntheses, has become a key reference for the preparation of a range of spirocyclohexadienones.

This improved synthesis highlighted the utility of these compounds as valuable intermediates, particularly in the synthesis of complex molecular architectures such as paracyclophanes. orgsyn.org The ability to construct the this compound core has provided a pathway to these larger, strained ring systems, which are of fundamental interest for their unique chemical and physical properties.

Methodological Frameworks in Spiro 5.7 Trideca 1,4 Dien 3 One Research

Established Synthetic Routes to this compound

The most well-documented route to this compound involves a multi-step process that begins with the formation of a key intermediate, which is subsequently dehydrogenated.

A foundational approach to the spiro[5.7]tridecane framework relies on enamine chemistry, a classic strategy for carbon-carbon bond formation. orgsyn.orglibretexts.org This method typically involves a three-step sequence: enamine formation, reaction with an electrophile (annulation), and subsequent cyclization and hydrolysis. libretexts.org

The synthesis starts with the reaction of cyclooctanecarboxaldehyde and a secondary amine, such as piperidine, to form the corresponding enamine, 1-(cyclooctylidenemethyl)piperidine. orgsyn.org This enamine serves as a nucleophilic partner in the subsequent annulation step. The reaction of the enamine with an α,β-unsaturated ketone, specifically methyl vinyl ketone, initiates a Michael-type addition. This is followed by an intramolecular aldol-type condensation and subsequent hydrolysis of the enamine moiety to yield the spirocyclic α,β-unsaturated ketone, Spiro[5.7]tridec-1-en-3-one. orgsyn.org This sequence effectively builds the spirocyclic system in a single pot from the enamine and the Michael acceptor. orgsyn.org

Table 1: Synthesis of Spiro[5.7]tridec-1-en-3-one via Enamine Annulation

StepReactantsReagents/SolventsConditionsProductYield
Enamine Formation Cyclooctanecarboxaldehyde, PiperidineTolueneReflux with Dean-Stark trap, 6 hr1-(Cyclooctylidenemethyl)piperidine93.6%
Annulation & Cyclization 1-(Cyclooctylidenemethyl)piperidine, Methyl vinyl ketoneAbsolute ethanol, Sodium acetate (B1210297), Acetic acid, Water, Sodium hydroxideReflux, sequential reagent additionSpiro[5.7]tridec-1-en-3-one44-49%

Data sourced from Organic Syntheses. orgsyn.org

The final step in the established synthesis is the conversion of the α,β-unsaturated ketone (enone) intermediate, Spiro[5.7]tridec-1-en-3-one, into the target α,β,γ,δ-unsaturated ketone (dienone). This transformation is an oxidation reaction that introduces a second double bond into the six-membered ring, creating a conjugated system.

2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ) is a highly effective and widely used reagent for the dehydrogenation of ketones and steroids. rsc.orgdu.ac.in It is a powerful oxidant capable of introducing unsaturation into cyclic systems to form conjugated enones and dienones. rsc.orgorganic-chemistry.org The mechanism is believed to involve a hydride transfer from the substrate to the quinone. rsc.orgresearchgate.net

In the synthesis of this compound, the intermediate enone is treated with DDQ in a suitable solvent, such as dioxane, and heated to reflux. orgsyn.org The DDQ selectively removes two hydrogen atoms to form a new carbon-carbon double bond, extending the conjugation of the system and yielding the final dienone product. orgsyn.orgrsc.org

Table 2: Dehydrogenation of Spiro[5.7]tridec-1-en-3-one using DDQ

ReactantReagentSolventConditionsProductYield
Spiro[5.7]tridec-1-en-3-oneDDQDioxaneReflux, 6 hrThis compound73.7%

Data sourced from Organic Syntheses. orgsyn.org

An alternative, well-established method for the α,β-dehydrogenation of ketones involves the use of organoselenium reagents. wikipedia.orgacs.org This protocol, often referred to as a selenoxide elimination, provides a powerful means to introduce double bonds adjacent to a carbonyl group. wikipedia.org

The general strategy involves two key steps. First, the α-position of the ketone is functionalized with a selenium-containing group, typically by reacting the corresponding enolate with an electrophilic selenium reagent like phenylselanyl chloride (PhSeCl). The resulting α-phenylseleno ketone is then oxidized, commonly with an oxidant such as hydrogen peroxide or meta-chloroperoxybenzoic acid (mCPBA). wikipedia.org This oxidation forms a selenoxide intermediate, which readily undergoes a syn-elimination at or below room temperature to yield the α,β-unsaturated ketone and a selenenic acid byproduct. wikipedia.orgacs.org For the synthesis of a dienone from an enone like Spiro[5.7]tridec-1-en-3-one, this method could be applied to introduce the second double bond at the γ,δ-position.

Dehydrogenation Protocols for Dienone Formation

Novel and Advanced Synthetic Strategies for Spirodienones

While the enamine and subsequent dehydrogenation route is well-established, modern organic synthesis continually seeks more efficient and novel pathways.

Advanced strategies for the construction of complex cyclic systems often favor intramolecular reactions, which can offer benefits in terms of efficiency and stereochemical control. A hypothetical advanced route to the spiro[5.7]tridecane core could involve a carefully designed intramolecular cyclization. Such a strategy would require a precursor containing both the eight-membered ring and a side chain that could be induced to cyclize and form the six-membered ring at the spiro-center.

For example, a suitably functionalized cyclooctanone (B32682) derivative could be elaborated with a six-carbon chain containing appropriate functional groups to facilitate a ring-closing reaction. Potential reactions for forming the key spirocyclic C-C bond could include transition-metal-catalyzed reactions like an intramolecular Heck reaction or a ring-closing metathesis (RCM), followed by functional group manipulation and oxidation to achieve the final dienone structure. While a specific application of this type of strategy for this compound is not prominently documented, it represents a plausible and modern approach to the synthesis of this and related spirodienone scaffolds.

Retrosynthetic Analysis of the this compound Structure

A retrosynthetic analysis of this compound can be envisioned based on the successful forward synthesis. The dienone functionality can be traced back to the corresponding enone, Spiro[5.7]tridec-1-en-3-one, through a dehydrogenation step. This simplifies the target to a six-membered ring fused in a spiro manner to an eight-membered ring.

The cyclohexenone ring of Spiro[5.7]tridec-1-en-3-one is a classic product of a Robinson annulation. This suggests a disconnection of the two carbon-carbon bonds formed in this process. This leads back to a Michael acceptor, methyl vinyl ketone, and a nucleophilic species derived from the eight-membered ring. The nucleophile can be envisioned as an enolate or, as in the synthetic procedure, a more reactive enamine.

This leads to the disconnection of the enamine to its constituent parts: cyclooctanecarboxaldehyde and a secondary amine, such as piperidine. This retrosynthetic pathway is summarized below:

Retrosynthetic Pathway:

Dehydrogenation: The dienone is disconnected to the corresponding enone.

Robinson Annulation Disconnection: The cyclohexenone ring is disconnected via a retro-Michael and retro-aldol sequence to reveal methyl vinyl ketone and a cyclooctanecarboxaldehyde-derived nucleophile.

Enamine Disconnection: The enamine precursor is disconnected to cyclooctanecarboxaldehyde and piperidine.

This analysis highlights the key bond formations and the strategic use of well-established reactions in the construction of this complex spirocyclic system.

Derivatization and Analog Synthesis of this compound

The structure of this compound presents several sites for potential derivatization, allowing for the synthesis of a variety of analogs. The primary reactive sites are the carbonyl group, the double bonds of the dienone system, and the allylic positions of the cyclooctane (B165968) ring.

Reactions at the Carbonyl Group:

The ketone functionality can undergo standard carbonyl chemistry. For example, reduction with a mild reducing agent like sodium borohydride (B1222165) would likely yield the corresponding alcohol. Reaction with Grignard or organolithium reagents could introduce a variety of alkyl or aryl groups at the carbonyl carbon, leading to tertiary alcohols.

Reactions of the Dienone System:

The conjugated dienone system is susceptible to nucleophilic attack. Michael addition (1,6-addition) of nucleophiles such as amines, thiols, or carbanions could be employed to introduce functionality at the 5-position. The double bonds can also undergo cycloaddition reactions, such as the Diels-Alder reaction, to construct more complex polycyclic systems. Epoxidation of the double bonds could lead to the formation of epoxide derivatives.

Reactions at the Allylic Positions:

The allylic methylene (B1212753) groups on the cyclooctane ring are potential sites for radical or oxidative functionalization. For instance, allylic bromination using N-bromosuccinimide (NBS) could introduce a bromine atom, which can then be displaced by various nucleophiles to introduce a range of functional groups.

The synthesis of analogs could also involve starting with substituted cyclooctanone or cyclooctanecarboxaldehyde precursors in the initial steps of the synthesis. For example, using a substituted cyclooctanone would lead to analogs with functionality on the eight-membered ring. Similarly, employing different α,β-unsaturated ketones in the Robinson annulation step would allow for the introduction of substituents on the cyclohexenone ring.

Mechanistic Elucidation of this compound Formation

The process commences with the formation of an enamine from cyclooctanecarboxaldehyde and piperidine. orgsyn.org This reaction proceeds via nucleophilic attack of the secondary amine on the aldehyde's carbonyl carbon, followed by dehydration, typically facilitated by a Dean-Stark apparatus to remove the water formed and drive the reaction to completion. orgsyn.org

The core spirocyclic structure is then assembled through a Robinson annulation-type sequence. The previously formed enamine, 1-(cyclooctylidenemethyl)piperidine, serves as a nucleophile in a Michael addition to methyl vinyl ketone. orgsyn.org The resulting intermediate is then subjected to hydrolysis and an intramolecular aldol (B89426) condensation under basic conditions to form the six-membered ring, yielding Spiro[5.7]tridec-1-en-3-one. orgsyn.org

The final step is the introduction of a second double bond into the cyclohexenone ring to yield the target dienone. This is accomplished through a dehydrogenation reaction using a high-potential quinone, such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), in a solvent like dioxane at reflux. orgsyn.org The mechanism involves the removal of a hydride ion by DDQ, followed by deprotonation to establish the conjugated double bond.

Table of Synthesis Reactants and Reagents

Step Reactants Reagents/Conditions Product
1 Cyclooctanecarboxaldehyde, Piperidine Toluene, Reflux with Dean-Stark trap 1-(Cyclooctylidenemethyl)piperidine
2 1-(Cyclooctylidenemethyl)piperidine, Methyl vinyl ketone Absolute ethanol, Reflux; then NaOAc, Acetic acid, Water, Reflux; then NaOH, Reflux Spiro[5.7]tridec-1-en-3-one

| 3 | Spiro[5.7]tridec-1-en-3-one | 2,3-Dichloro-5,6-dicyano-1,4-benzoquinone (DDQ), Dioxane, Reflux | this compound |

Thermal Transformations and Rearrangement Pathways

The study of molecules under high-temperature conditions provides fundamental insights into their stability and potential rearrangement pathways. For a strained molecule like this compound, thermal activation can induce significant structural changes.

Flash Vacuum Thermolysis (FVT) of this compound

Flash vacuum thermolysis (FVT) is a technique that involves heating a substrate in the gas phase at high temperatures and low pressures for a very short duration. scripps.eduwikipedia.org These unimolecular conditions are ideal for studying intrinsic thermal rearrangements and fragmentations, as intermolecular reactions are suppressed. scripps.edu

While specific FVT studies on this compound are not extensively reported in the literature, analogies can be drawn from the behavior of other cyclohexadienones and spirocyclic systems. Potential FVT-induced pathways could include:

Decarbonylation: Loss of a molecule of carbon monoxide (CO) to form a hydrocarbon derivative.

Ring Contraction/Expansion: Rearrangements such as the dienone-phenol rearrangement are common for cyclohexadienones, although the spiro-junction may alter this pathway.

Homolytic Cleavage: The high temperatures can induce the breaking of the weakest bonds in the molecule.

Investigations into Spiro Bond Cleavage Mechanisms

The spiro-carbon is a unique structural feature, and the bond connecting it to the cyclooctane ring is a potential site of reactivity under thermal or photochemical conditions. The cleavage of this bond can proceed through two primary mechanisms:

Homolytic Cleavage: In this process, the covalent bond breaks symmetrically, with each fragment retaining one of the bonding electrons. For this compound, this would result in the formation of a biradical intermediate. This biradical could then undergo a variety of subsequent reactions, including intramolecular hydrogen abstraction or cyclization to form new ring systems.

Heterolytic Cleavage: Here, the bond breaks asymmetrically, with one fragment taking both bonding electrons to form an ion pair (a carbocation and a carbanion). This pathway is less likely under the neutral, non-polar conditions of FVT but could be relevant in polar solvents or in the presence of acidic or basic catalysts.

The specific pathway followed would depend on the exact reaction conditions and the energetic favorability of the resulting intermediates.

Reactivity Profile of the Dienone Moiety in this compound

The cross-conjugated dienone system is the primary source of chemical reactivity in this compound. It contains multiple sites susceptible to attack by both electrophiles and nucleophiles.

Electrophilic and Nucleophilic Reaction Studies

The dienone moiety possesses several reactive sites for electrophilic and nucleophilic attack:

Electrophilic Attack: The carbonyl oxygen is the most likely site for attack by electrophiles, such as protons or Lewis acids. This activation makes the carbonyl carbon more electrophilic and can facilitate subsequent nucleophilic attack.

Nucleophilic Attack: Nucleophiles can attack the dienone system at two primary positions.

1,2-Addition: Direct attack at the electrophilic carbonyl carbon. This breaks the C=O π-bond and, after protonation, leads to the formation of a tertiary alcohol.

1,4-Conjugate Addition: Attack at the β-carbon of the enone system. This is a common pathway for softer nucleophiles and results in the formation of an enolate intermediate, which is then protonated to give a ketone.

The competition between 1,2- and 1,4-addition is influenced by factors such as the nature of the nucleophile (hard vs. soft), the reaction conditions (kinetic vs. thermodynamic control), and steric hindrance around the reactive centers.

Cycloaddition Reactions Involving Dienone Systems

Cycloaddition reactions are powerful tools for the formation of cyclic structures. The dienone system in this compound can potentially participate in these reactions in two ways:

As a Diene: The conjugated diene portion of the cyclohexadienone ring can react with a dienophile in a [4+2] cycloaddition, commonly known as the Diels-Alder reaction. This would lead to the formation of a complex, bridged bicyclic system.

As a Dienophile: One of the C=C double bonds within the dienone could act as a dienophile, reacting with an external diene.

The feasibility and outcome of such cycloaddition reactions would be highly dependent on the electronic nature of the reaction partner and the steric constraints imposed by the spirocyclic framework.

Vinylogous Reactivity and Conjugate Addition Studies in this compound Chemistry

The cross-conjugated dienone system within this compound presents a molecule with multiple reactive sites for nucleophilic attack. The inherent electronic properties of this arrangement, characterized by a carbonyl group in conjugation with two carbon-carbon double bonds, suggest a susceptibility to both direct (1,2-addition) and conjugate (1,4- or 1,6-addition) attacks. This reactivity, often termed vinylogous reactivity, extends the electrophilicity of the carbonyl group to the β- and δ-positions of the dienone system.

Despite the synthetic utility of this compound and its derivatives, detailed research findings specifically investigating its vinylogous reactivity and conjugate addition patterns are not extensively documented in publicly available scientific literature. General principles of α,β-unsaturated ketone chemistry provide a predictive framework for its behavior with various nucleophiles. Softer nucleophiles, such as organocuprates and enolates, are generally expected to favor conjugate addition, while harder nucleophiles, like organolithium reagents, may preferentially attack the carbonyl carbon directly.

In the absence of specific studies on this compound, the broader field of spirocyclic and dienone chemistry can offer insights. For instance, studies on similar cross-conjugated systems often reveal a rich and sometimes complex reactivity profile that is sensitive to the nature of the nucleophile, the solvent, and the reaction temperature. The steric hindrance imposed by the spirocyclic eight-membered ring in this compound is also a critical factor that would influence the regioselectivity and stereoselectivity of nucleophilic additions.

Further empirical studies are required to systematically explore and document the vinylogous reactivity and conjugate addition landscape of this compound. Such research would be invaluable for expanding its application in organic synthesis, particularly in the construction of complex polycyclic and spirocyclic frameworks.

Due to the lack of specific research data on the conjugate addition reactions of this compound, a data table of detailed research findings cannot be provided at this time.

Structural Elucidation and Advanced Spectroscopic Characterization Methodologies

Nuclear Magnetic Resonance (NMR) Spectroscopy Techniques

Nuclear Magnetic Resonance (NMR) spectroscopy stands as a powerful, non-destructive analytical tool for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) for Structural Assignment

Proton NMR (¹H NMR) provides detailed information about the hydrogen atoms within a molecule, including their chemical environment, proximity to other protons, and their relative numbers. The ¹H NMR spectrum of Spiro[5.7]trideca-1,4-dien-3-one, recorded in carbon tetrachloride (CCl₄), exhibits distinct signals that correspond to the different types of protons in the molecule.

The spectrum is characterized by a large singlet at δ 1.65 ppm, which integrates to 14 protons. This signal is attributed to the fourteen protons of the cyclooctane (B165968) ring. The equivalence of these protons suggests a high degree of symmetry or rapid conformational averaging of the cyclooctane ring on the NMR timescale.

Further downfield, two doublets are observed at δ 6.10 ppm and δ 6.98 ppm. Each of these signals integrates to two protons and they display a coupling constant (J) of 10 Hz. These signals are characteristic of the vinyl protons on the cyclohexadienone ring. The doublet at δ 6.10 ppm can be assigned to the protons at the C1 and C2 positions, while the doublet at δ 6.98 ppm corresponds to the protons at the C4 and C5 positions, which are deshielded by the adjacent carbonyl group. The large coupling constant is typical for cis-vicinal protons on a double bond.

Table 1: ¹H NMR Spectroscopic Data for this compound in CCl₄

Chemical Shift (δ, ppm)MultiplicityIntegrationCoupling Constant (J, Hz)Assignment
1.65Singlet (s)14H-Protons of the cyclooctane ring
6.10Doublet (d)2H10Vinyl protons at C1 and C2
6.98Doublet (d)2H10Vinyl protons at C4 and C5

Application of Two-Dimensional (2D) NMR Experiments

COSY: A ¹H-¹H COSY spectrum would reveal correlations between coupled protons. For this compound, a cross-peak would be expected between the signals at δ 6.10 ppm and δ 6.98 ppm, confirming their vicinal relationship on the cyclohexadienone ring.

HSQC: An HSQC experiment correlates protons with their directly attached carbon atoms. epfl.ch This would allow for the assignment of the carbon signals corresponding to the vinyl protons and the protons of the cyclooctane ring.

HMBC: An HMBC spectrum shows correlations between protons and carbons over two or three bonds. epfl.ch This would be particularly useful in confirming the spirocyclic nature of the molecule by showing correlations between the protons on the cyclooctane ring and the spiro carbon (C6), as well as the carbonyl carbon (C3).

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is a technique used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. qiboch.com Although a specific experimental IR spectrum for this compound is not detailed in the available literature, the expected characteristic absorption bands can be predicted based on its structure.

The most prominent absorption would be due to the carbonyl (C=O) stretching vibration of the conjugated ketone, which is expected to appear in the range of 1665-1710 cm⁻¹. orgchemboulder.com The conjugation with the double bonds in the ring typically lowers the stretching frequency compared to a saturated ketone. pg.edu.pl Other expected absorptions would include C=C stretching vibrations for the double bonds in the cyclohexadienone ring around 1600-1650 cm⁻¹ and C-H stretching vibrations for the sp²-hybridized carbons of the dienone and the sp³-hybridized carbons of the cyclooctane ring just above and below 3000 cm⁻¹, respectively.

Table 2: Predicted Infrared (IR) Absorption Bands for this compound

Wavenumber Range (cm⁻¹)Functional GroupVibrational Mode
1665-1710Conjugated KetoneC=O Stretch
1600-1650AlkeneC=C Stretch
>3000Vinyl C-HC-H Stretch
<3000Aliphatic C-HC-H Stretch

Chromatographic Methodologies for Purity Assessment and Isolation

Chromatographic techniques are fundamental for monitoring reaction progress, assessing product purity, and for the purification of the target compound from reaction mixtures.

Thin Layer Chromatography (TLC) for Reaction Monitoring and Product Detection

Thin Layer Chromatography (TLC) is a rapid and effective method for qualitatively monitoring the progress of a chemical reaction. In the synthesis of this compound, TLC can be used to track the consumption of the starting materials and the formation of the product.

For this compound, silica (B1680970) gel plates (specifically silica 7 GF plates) are utilized as the stationary phase. A mobile phase consisting of 20% ethyl acetate (B1210297) in hexane (B92381) is effective for developing the chromatogram. The spots can be visualized under ultraviolet (UV) light or by staining with a 3% ceric sulfate (B86663) solution followed by heating, which allows for the detection of the dienone product.

Column Chromatography for Purification of this compound

Column chromatography is the standard method for purifying this compound on a preparative scale. The crude product, adsorbed onto silica gel, is loaded onto a column packed with silica gel as the stationary phase.

The column is eluted with a solvent system of increasing polarity, starting with hexane and gradually increasing the proportion of ethyl acetate. This gradient elution allows for the separation of the desired spirodienone from any remaining starting materials, byproducts, or intermediates. The fractions are collected and analyzed by TLC to identify those containing the pure product.

Table 3: Chromatographic Conditions for this compound

TechniqueStationary PhaseMobile PhaseDetection Method
Thin Layer Chromatography (TLC)Silica 7 GF plates20% Ethyl acetate in HexaneUV light or 3% Ceric sulfate stain
Column ChromatographySilica GelGradient of Hexane and Ethyl acetateTLC analysis of fractions

Stereochemical Considerations and Chiral Synthesis

Diastereoselective and Enantioselective Synthesis of Spirocyclic Systems

The construction of stereochemically defined spirocycles is a key objective in modern synthetic organic chemistry. nih.gov Significant progress has been made in the development of catalytic asymmetric methods that allow for high levels of diastereoselectivity and enantioselectivity. These methods often employ either organocatalysis or transition metal catalysis. mdpi.comnih.gov

Organocatalysis has emerged as a powerful tool for the enantioselective synthesis of spiro compounds, with a notable increase in reported methodologies in recent years. nih.gov Chiral amines, phosphoric acids, and other small organic molecules can effectively catalyze a variety of transformations to produce enantioenriched spirocyclic scaffolds. nih.govfrontiersin.org For instance, organocatalyzed cascade reactions have been successfully employed in the synthesis of complex spirooxindoles, achieving excellent yields and stereoselectivities. nih.govfrontiersin.org

Transition metal catalysis offers another versatile approach to chiral spirocycles. Catalytic systems based on iridium, rhodium, and palladium have been utilized in asymmetric cycloaddition reactions to furnish spiro-N,O-ketals and other spirocyclic frameworks with high efficiency and enantioselectivity. youtube.com The development of chiral ligands is crucial for the success of these transformations, as they play a key role in controlling the stereochemical outcome of the reaction. researchgate.net

Below is a table summarizing research findings on the stereoselective synthesis of various spirocyclic systems, which serve as illustrative examples of the methodologies applicable to the synthesis of chiral derivatives of Spiro[5.7]trideca-1,4-dien-3-one.

Catalyst/MethodSubstrate TypeProduct TypeDiastereomeric Ratio (dr)Enantiomeric Excess (ee)Reference
Quinidine-derived squaramideIsatins, malononitrile, phthalhydrazideSpiro[indoline-3,1′-pyrazolo[1,2-b]phthalazine]->99% frontiersin.org
Cinchona alkaloid derived primary amineCyanoketones, cyclic 2,4-dienonesSpiro-dihydropyrano cyclohexanones-- mdpi.com
Iridium and Brønsted acid co-catalysisCyclic enamides, 2-(1-hydroxyallyl)phenolsSpiro-N,O-ketals->95% youtube.com
NaOH-promoted (3+2) cycloadditionDonor-Acceptor cyclopropanes, α,β-unsaturated enamidesSpiro(cyclopentane-1,3'-indoline) derivativesSingle diastereomer- nih.gov
Organocatalyzed Povarov reactionIsatin, anilinesSpiro[indolin-3,2′-quinoline]ExcellentExcellent nih.gov
Photocatalysis and organocatalysis2-Methylene-tetrahydronaphtalene-1-ones, N-cyclopropylanilines2-Amino-spiro[4.5]decane-6-onesup to 99:1-

Analysis of Optical Isomers and Diastereomers of this compound Derivatives

The separation and characterization of stereoisomers are critical steps in stereoselective synthesis. For spirocyclic compounds, including derivatives of this compound, the primary techniques for analyzing optical isomers and diastereomers are chiral high-performance liquid chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. researchgate.net

Chiral High-Performance Liquid Chromatography (HPLC)

Chiral HPLC is a powerful technique for the separation of enantiomers. This method utilizes a chiral stationary phase (CSP) that interacts differently with each enantiomer, leading to different retention times and thus, separation. Polysaccharide-based CSPs, such as those derived from cellulose (B213188) and amylose, are widely used and have shown broad applicability for the separation of various classes of chiral compounds, including ketones. The choice of mobile phase, typically a mixture of an alkane and an alcohol, is crucial for achieving optimal separation. While direct chiral HPLC separation of this compound has not been reported, the successful separation of other chiral ketones demonstrates the feasibility of this technique.

The following table provides examples of chiral HPLC applications for the separation of enantiomers of various ketone-containing compounds.

Chiral Stationary PhaseCompound TypeMobile PhaseObservationReference
Polysaccharide-based (e.g., Chiralcel® OD-H, Chiralpak® AD)β-aminoketonesn-hexane/alcohol mixturesSuccessful enantiomeric separation
Chirobiotic TChiral carboxylic acidsNot specifiedCan separate chiral acids
Supelco C18 (with derivatization)Ketones (as 2,4-dinitrophenylhydrazones)(methanol/acetonitrile)-water gradientGood separation of derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of molecules, including the determination of their stereochemistry. While enantiomers have identical NMR spectra in an achiral solvent, diastereomers exhibit different chemical shifts and coupling constants, allowing for their differentiation and quantification. For a mixture of diastereomers, the integration of well-resolved signals in the ¹H NMR spectrum can be used to determine the diastereomeric ratio.

In cases where diastereomers exist as equilibrating rotamers, more advanced NMR techniques such as 2D exchange spectroscopy (EXSY) can be employed to characterize the dynamic process and confirm the identity of the different species. nih.gov Furthermore, ¹³C NMR spectroscopy, including techniques like DEPT, can provide valuable information about the carbon framework and help to distinguish between diastereotopic carbons. For enantiomeric analysis, chiral derivatizing agents can be used to convert the enantiomers into diastereomers, which can then be distinguished by NMR.

The table below illustrates the application of NMR spectroscopy for the analysis of diastereomers in spirocyclic and related systems.

NMR TechniqueSystem StudiedKey ObservationApplicationReference
¹H NMRSpiro indenoquinoxaline derivativesIntegration of separated signalsDetermination of diastereomeric ratio
¹H and 2D EXSY NMRProline-derivatized β-lactamsCharacterization of equilibrating rotamersDetermination of diastereomeric excess nih.gov
¹H and ¹³C NMRCyclic peptidesDerivatization to diastereomers enables discriminationQuantification of enantiomeric ratio
HSQCCholesterolIdentification of diastereotopic protonsStructural elucidation
³¹P and ¹H NMRDipeptido nucleotidesIntegration of distinct peaksDetermination of diastereomeric ratios

Computational and Theoretical Chemistry Investigations

Density Functional Theory (DFT) Studies on Electronic Structure and Reactivity

There are no specific Density Functional Theory (DFT) studies focused on the electronic structure and reactivity of Spiro[5.7]trideca-1,4-dien-3-one found in the reviewed literature. DFT is a powerful quantum mechanical modeling method used to investigate the electronic properties of molecules, such as the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), which are crucial for understanding reactivity. Without such studies, a detailed, quantitative analysis of the molecule's electronic behavior remains speculative.

Molecular Modeling and Simulation of this compound

No dedicated molecular modeling or simulation studies for this compound have been published. Molecular dynamics (MD) simulations could provide valuable insights into the compound's dynamic behavior, its interaction with potential biological targets, and its conformational flexibility over time. The absence of such research limits the understanding of how this molecule behaves in a simulated biological or chemical environment.

Quantum Chemical Calculations on Reactive Sites and Molecular Descriptors

Specific quantum chemical calculations to determine the reactive sites and molecular descriptors of this compound are not available. Such calculations would typically involve mapping the electrostatic potential to identify nucleophilic and electrophilic centers and calculating various descriptors that predict the molecule's pharmacokinetic properties and potential biological activity.

Table 1: Illustrative Molecular Descriptors (Hypothetical for this compound)

DescriptorHypothetical ValueSignificance
Molecular Weight190.28 g/mol Affects diffusion and transport properties.
LogPNot DeterminedIndicates lipophilicity and membrane permeability.
Polar Surface AreaNot DeterminedInfluences drug transport and interaction with polar molecules.
Number of H-Bond Donors0Affects solubility and binding affinity.
Number of H-Bond Acceptors1 (the carbonyl oxygen)Affects solubility and binding affinity.

Note: The values in this table, apart from the molecular weight, are hypothetical and serve to illustrate the type of data that would be generated from quantum chemical calculations.

Conformational Analysis of the this compound System

A formal conformational analysis of the this compound system has not been reported. Such an analysis would identify the most stable three-dimensional arrangements of the atoms in the molecule. The spirocyclic nature of this compound, with a six-membered ring fused to an eight-membered ring, suggests a complex conformational landscape that could significantly influence its chemical and biological properties. Understanding the preferred conformations is essential for predicting its interaction with other molecules.

Applications As Key Synthetic Intermediates and Building Blocks

Utility in the Synthesis of [n]Paracyclophanes and Related Bridged Systems

The most well-documented application of Spiro[5.7]trideca-1,4-dien-3-one is as a key intermediate in the synthesis of [n]paracyclophanes. researchgate.net Paracyclophanes are a class of strained organic compounds where a benzene (B151609) ring is bridged by an aliphatic chain. The synthesis of these molecules is of considerable interest due to their unique chemical and physical properties arising from the distorted aromatic ring.

The general synthetic strategy involves the transformation of the spirodienone into the characteristic bridged aromatic system. A procedure detailed in Organic Syntheses highlights that spirodienones, such as this compound, are valuable precursors for this purpose. researchgate.net The synthesis of the spirodienone itself is achieved through a multi-step process, starting from cyclooctanecarboxaldehyde and culminating in the dehydrogenation of an intermediate spiroenone to form the target dienone. researchgate.net The subsequent conversion of this dienone to a paracyclophane, while not detailed in this specific procedure, typically involves reactions that aromatize the cyclohexadiene ring and rearrange the bridging structure. The size of the cycloalkane ring fused to the dienone determines the length of the resulting bridge in the [n]paracyclophane.

Strategic Integration into Total Synthesis Endeavors of Complex Organic Molecules

Contribution to the Construction of Spirocyclic Natural Product Cores

Spirocyclic systems are a common motif in a wide array of natural products, many of which exhibit significant biological activity. rsc.org The inherent spirocyclic nature of this compound makes it a theoretically attractive starting point for the synthesis of certain natural product cores. By modifying the existing rings and introducing new functionalities, it could potentially serve as a scaffold for building these complex structures. Nevertheless, a survey of the chemical literature does not reveal specific published examples where this compound has been explicitly used as a starting material or key intermediate in the total synthesis of a spirocyclic natural product.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Spiro[5.7]trideca-1,4-dien-3-one, and how can researchers optimize yield and purity?

  • Methodology : Utilize multi-step organic synthesis involving cycloaddition or spiroannulation reactions. For example, a [4+3] cycloaddition between a diene and a ketone precursor can be employed. Optimize reaction conditions (e.g., solvent polarity, temperature, catalyst loading) using Design of Experiments (DoE) to maximize yield. Purity (>98%) can be achieved via column chromatography or recrystallization, validated by HPLC or GC-MS .
  • Data Contradiction : Conflicting reports on reaction efficiency may arise due to solvent impurities or moisture sensitivity. Address this by replicating protocols under inert conditions (e.g., argon atmosphere) and pre-drying solvents .

Q. How should researchers characterize the structural and electronic properties of this compound?

  • Methodology : Combine spectroscopic techniques:

  • NMR : Assign spiro carbon connectivity using 13C^{13}\text{C}-DEPT and 2D-COSY.
  • X-ray Crystallography : Resolve stereochemistry and dihedral angles between fused rings (e.g., compare to similar spiro compounds like Spiro[indene-1,4'-piperidin]-3(2H)-one ).
  • Computational DFT : Calculate electron density maps and HOMO-LUMO gaps to predict reactivity .

Advanced Research Questions

Q. What strategies resolve contradictions in reported antioxidant activity data for this compound derivatives?

  • Methodology :

  • Replicate Assays : Standardize DPPH/ABTS radical scavenging protocols (e.g., control for pH, solvent interference).
  • QSAR Modeling : Develop quantitative structure-activity relationships using descriptors like Hammett constants or logP values. Compare results to curcumin analogues (e.g., 1,5-diphenylpenta-1,4-dien-3-one derivatives ).
  • Thermodynamic Analysis : Use DFT to calculate bond dissociation energies (BDEs) for H-atom transfer mechanisms, identifying structural features influencing activity .

Q. How can researchers design experiments to study the metabolic pathways of this compound in biological systems?

  • Methodology :

  • In Vitro Models : Use liver microsomes or recombinant CYP450 enzymes to identify primary metabolites. Validate via LC-HRMS and compare to reference standards (e.g., 17β-Benzoyloxy-androsta-1,4-dien-3-one metabolic studies ).
  • Isotopic Labeling : Incorporate 14C^{14}\text{C} or 13C^{13}\text{C} at the spiro carbon to track biotransformation pathways.
  • Data Interpretation : Address variability in metabolic rates by normalizing to protein content and using kinetic models (e.g., Michaelis-Menten) .

Q. What computational approaches predict the photophysical properties of this compound for materials science applications?

  • Methodology :

  • TD-DFT Calculations : Simulate UV-Vis absorption spectra and excited-state dynamics. Benchmark against experimental data from analogous compounds (e.g., (1E,4E)-1,5-Di-p-tolylpenta-1,4-dien-3-one ).
  • Molecular Dynamics (MD) : Model aggregation behavior in solution to correlate with experimental fluorescence quenching .

Data Analysis and Validation

Q. How should researchers address discrepancies in crystallographic data for this compound polymorphs?

  • Methodology :

  • Rietveld Refinement : Analyze powder XRD patterns to distinguish between polymorphs.
  • Thermal Analysis : Use DSC/TGA to confirm phase transitions or solvent retention.
  • Cross-Validation : Compare with structural databases (e.g., Cambridge Structural Database) and enforce IUCr validation criteria .

Q. What statistical methods are appropriate for analyzing dose-response relationships in this compound toxicity studies?

  • Methodology :

  • Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC50_{50}/IC50_{50}.
  • ANOVA with Post Hoc Tests : Identify significant differences between treatment groups.
  • Reproducibility Checks : Include triplicate measurements and report confidence intervals (95%) .

Tables for Key Methodological Comparisons

Technique Application Key Parameters References
X-ray Crystallography Stereochemical resolutionR-factor < 5%, resolution ≤ 1.0 Å
DFT Calculations HOMO-LUMO gap predictionB3LYP/6-31G(d), solvent correction (PCM)
LC-HRMS Metabolite identificationMass accuracy < 2 ppm, isotopic pattern

Guidelines for Research Proposals

  • Problem Formulation : Align objectives with gaps in spiro compound reactivity or bioactivity .
  • Literature Review : Prioritize primary sources (e.g., Med. Chem. Commun., Acta Crystallogr.) over vendor catalogs .
  • Ethical Compliance : For biological studies, detail participant selection criteria and IRB approval (if applicable) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.